

FV 100-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FV 100-d7**
Cat. No.: **B15600426**

[Get Quote](#)

An In-Depth Technical Guide to **FV 100-d7**

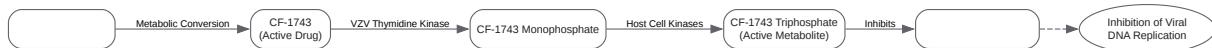
This technical guide provides a comprehensive overview of **FV 100-d7**, a deuterated form of the antiviral drug FV 100. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the fundamental properties of **FV 100-d7**, its mechanism of action, relevant quantitative data, and illustrative experimental protocols.

Core Compound Information

FV 100-d7 is the deuterium-labeled version of FV 100, an orally available nucleoside analogue prodrug. FV 100 is converted in the body to its active form, CF-1743, which exhibits potent and selective activity against the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles). Deuterium labeling is often employed in drug development to study the pharmacokinetic and metabolic profiles of a compound. While a specific CAS number for **FV 100-d7** is not readily available in public databases, its molecular formula and weight have been established.

Data Presentation

The following table summarizes the key quantitative data for **FV 100-d7** and its related active compound, CF-1743.


Parameter	Value	Compound	Reference
CAS Number	Not readily available	FV 100-d7	
Molecular Formula	C ₂₇ H ₂₈ D ₇ N ₃ O ₆	FV 100-d7	[1]
Molecular Weight	504.63 g/mol	FV 100-d7	[1] [2]
EC ₅₀ (VZV)	≤ 1 nM	CF-1743	[1]
Mean t _{1/2}	3.1 to 4.5 hours	CF-1743	[3]
CL/F	376 to 1,026 L/h	CF-1743	[3]
Vz/F	1,629 to 3,683 L	CF-1743	[3]

Mechanism of Action

FV 100 acts as a prodrug, meaning it is administered in an inactive form and is subsequently converted to the active antiviral agent, CF-1743, within the body. The antiviral activity of CF-1743 is highly specific to the Varicella-Zoster Virus. This specificity is conferred by the virus's own thymidine kinase (TK).

The proposed mechanism of action is as follows:

- Activation: CF-1743 is selectively phosphorylated by the VZV-encoded thymidine kinase.[\[2\]](#) [\[4\]](#)
- Further Phosphorylation: The resulting monophosphate is then likely converted to the di- and triphosphate forms by host cell kinases.
- Inhibition of Viral DNA Synthesis: The triphosphate form of CF-1743 is believed to inhibit the VZV DNA polymerase, thereby terminating viral DNA replication.[\[2\]](#)

[Click to download full resolution via product page](#)

Mechanism of Action of FV 100

Experimental Protocols

The following are illustrative experimental protocols based on methodologies described in the literature for antiviral and pharmacokinetic studies.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a generalized procedure to determine the in vitro efficacy of CF-1743 against VZV.

1. Cell Culture and Virus Preparation:

- Human foreskin fibroblast (HFF) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
- A stock of VZV is prepared and titrated to determine the plaque-forming units (PFU) per mL.

2. Assay Procedure:

- HFF cells are seeded in 6-well plates and grown to confluence.
- The growth medium is removed, and the cell monolayers are infected with a standardized amount of VZV (e.g., 100 PFU/well).
- After a 1-hour adsorption period, the virus inoculum is removed.
- The cells are then overlaid with a medium containing various concentrations of CF-1743 (and a no-drug control). The overlay medium typically contains a substance like carboxymethyl cellulose to localize the plaques.
- The plates are incubated for 7-10 days to allow for plaque formation.

3. Plaque Staining and Counting:

- The overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet).
- The number of plaques in each well is counted.

4. Data Analysis:

- The concentration of CF-1743 that reduces the number of plaques by 50% (EC_{50}) compared to the control is calculated.

[Click to download full resolution via product page](#)

```
Start [label="Start", shape=ellipse, fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Seed_Cells [label="Seed HFF Cells in 6-well  
Plates"]; Infect_Cells [label="Infect Cells with VZV"]; Add_Compound  
[label="Add Overlay Medium with\nCF-1743 Concentrations"]; Incubate  
[label="Incubate for 7-10 Days"]; Stain_Plques [label="Fix and Stain  
Plaques"]; Count_Plques [label="Count Plaques"]; Calculate_EC50  
[label="Calculate EC50"]; End [label="End", shape=ellipse,  
fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
Start -> Seed_Cells; Seed_Cells -> Infect_Cells; Infect_Cells ->  
Add_Compound; Add_Compound -> Incubate; Incubate -> Stain_Plques;  
Stain_Plques -> Count_Plques; Count_Plques -> Calculate_EC50;  
Calculate_EC50 -> End; }
```

Workflow for an In Vitro Antiviral Assay

Pharmacokinetic Study in Healthy Volunteers

This section outlines a generalized workflow for a clinical trial to assess the pharmacokinetics of FV 100, based on descriptions of single-ascending-dose studies.[\[3\]](#)

1. Study Design:

- A randomized, double-blind, placebo-controlled study design is employed.
- Healthy adult volunteers are enrolled and divided into cohorts.

2. Dosing:

- Each cohort receives a single oral dose of FV 100 at a specific, escalating dosage level (e.g., 100 mg, 200 mg, 400 mg).
- A placebo group is included for comparison.

3. Sample Collection:

- Blood samples are collected from each participant at predefined time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

- Urine samples may also be collected over specific intervals.

4. Bioanalysis:

- Plasma and urine samples are processed and analyzed using a validated analytical method (e.g., LC-MS/MS) to determine the concentrations of FV 100 and its active metabolite, CF-1743.

5. Pharmacokinetic Analysis:

- The concentration-time data are used to calculate key pharmacokinetic parameters, including:
 - Maximum concentration (Cmax)
 - Time to maximum concentration (Tmax)
 - Area under the concentration-time curve (AUC)
 - Elimination half-life ($t_{1/2}$)
 - Apparent clearance (CL/F)
 - Apparent volume of distribution (Vz/F)

6. Safety and Tolerability Assessment:

- Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.

[Click to download full resolution via product page](#)

```
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Enrollment [label="Enroll Healthy Volunteers"]; Randomization [label="Randomize into Cohorts\n(Dose Levels and Placebo)"]; Dosing [label="Administer Single Oral Dose\n(of FV 100 or Placebo)"]; Sample_Collection [label="Collect Blood and Urine Samples\n(at Timed Intervals)"]; Bioanalysis [label="Analyze Samples for\nFV 100 and CF-1743 Concentrations"]; PK_Analysis [label="Calculate Pharmacokinetic Parameters"]; Safety_Monitoring [label="Monitor Safety and Tolerability"]; End [label="End of Study", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
Start -> Enrollment; Enrollment -> Randomization; Randomization ->
Dosing; Dosing -> Sample_Collection; Sample_Collection -> Bioanalysis;
Bioanalysis -> PK_Analysis; Dosing -> Safety_Monitoring
[style=dashed]; PK_Analysis -> End; Safety_Monitoring -> End; }
```

Workflow for a Pharmacokinetic Study

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FV 100-d7 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600426#fv-100-d7-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b15600426#fv-100-d7-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com